
5-Chloroquinoxaline
Übersicht
Beschreibung
5-Chloroquinoxaline is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a white to off-white to yellow solid at room temperature .
Synthesis Analysis
5-Chloroquinoxaline can be synthesized using substituted o-phenylenediamines derivative and 1,2-diketone / α-hydroxy ketone . The reaction mixture is stirred at 100 °C in an oil bath, and the reaction is monitored by thin layer chromatography (TLC) . After completion of the reaction, the mixture is cooled to room temperature and quenched by water . The resultant product is filtered/extracted with EtOAc to get the product .Molecular Structure Analysis
The IUPAC name for 5-Chloroquinoxaline is 5-chloroquinoxaline . The InChI code is 1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H .Chemical Reactions Analysis
5-Chloroquinoxaline is an essential intermediate in the synthesis of various drugs . It can react with phosphorus oxychloride to give 7-bromo-2-chloroquinoxaline .Physical And Chemical Properties Analysis
5-Chloroquinoxaline is a white to off-white to yellow solid . It has a molecular weight of 164.59 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Quinoxaline, including 5-Chloroquinoxaline, has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Dye and Fluorescent Material Production
Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These materials have a wide range of applications, including in the textile industry, biological imaging, and optoelectronics.
Electroluminescent Material Production
Quinoxaline is used in the production of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field and are used in a wide range of applications, including lighting, displays, and sensors.
Solar Cell Applications
Quinoxaline has been used in the development of organic sensitizers for solar cell applications . These sensitizers are used to improve the efficiency of solar
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Quinoxaline derivatives, including 5-Chloroquinoxaline, have broad applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of pharmacological activities and are used in the treatment of various diseases . Future research may focus on the development of more potent therapeutic agents based on quinoxaline derivatives .
Eigenschaften
IUPAC Name |
5-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVFVMARCHULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344371 | |
| Record name | 5-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoxaline | |
CAS RN |
62163-09-1 | |
| Record name | 5-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



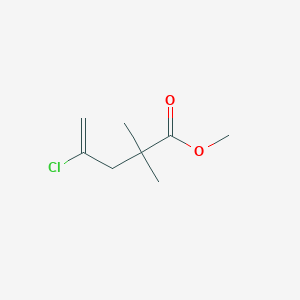




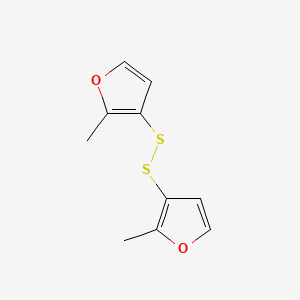
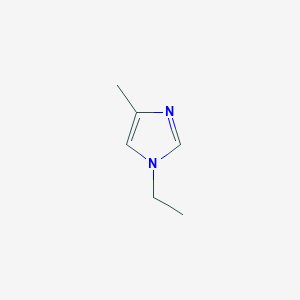
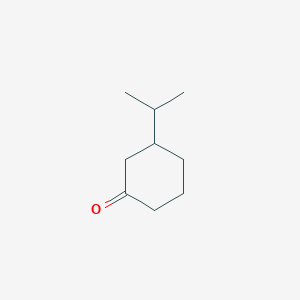
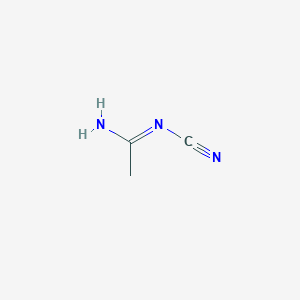

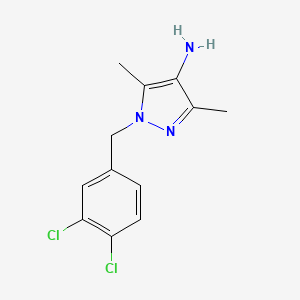
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)